(2S,3R,4S,5S,6S)-2-(4-(Hydroxymethyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Overview
Description
(2S,3R,4S,5S,6S)-2-(4-(Hydroxymethyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a useful research compound. Its molecular formula is C20H23NO13 and its molecular weight is 485.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study by Mohammed, Kadhum, Mohammed, and Al Rekabi (2020) focused on the synthesis of a new sugar imine molecule, which was characterized using various conventional analysis methods. This synthesis was based on D-glucose and used the concept of click chemistry reaction mechanism, demonstrating the compound's physical properties and thermal stability. This research highlights the potential for using (2S,3R,4S,5S,6S)-2-(4-(Hydroxymethyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate in the synthesis of complex organic molecules (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).
Applications in Novel Compound Synthesis
- Liu, Li, Lu, and Miao (2008) developed a convenient approach for synthesizing a compound related to this compound. This study illustrates the utility of such compounds in the synthesis of structurally complex molecules, avoiding undesired isomer formations (Liu, Li, Lu, & Miao, 2008).
Crystallography and Structural Analysis
- The crystallographic and structural analysis of related compounds, as conducted by Mönch, Emmerling, Kraus, Becker, and Nehls (2013), offers insights into the molecular geometry and interactions of such molecules. This research provides a deeper understanding of the molecular structure, which is essential for applications in various fields of chemistry (Mönch, Emmerling, Kraus, Becker, & Nehls, 2013).
Catalysis and Eco-Friendly Synthesis
- Nikpassand and Farshami (2020) utilized a similar compound in the synthesis of novel 3-pyrazolyl-4H-1,2,4-triazoles, employing an eco-friendly procedure. This research demonstrates the potential of using such compounds in catalysis and environmentally friendly synthetic processes (Nikpassand & Farshami, 2020).
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(hydroxymethyl)-2-nitrophenoxy]oxane-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)20(34-17(15)19(26)29-4)33-14-6-5-12(8-22)7-13(14)21(27)28/h5-7,15-18,20,22H,8H2,1-4H3/t15-,16-,17-,18+,20+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBOWDPMTQHFJU-KVIJGQROSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)[N+](=O)[O-])C(=O)OC)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)CO)[N+](=O)[O-])C(=O)OC)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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